4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
Description
4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound featuring a rigid 2.2.2 octane scaffold with an oxygen atom (oxa group) at position 2 and an amino group at position 4 (Figure 1). This structure confers unique steric and electronic properties, making it a promising bioisostere for aromatic rings in medicinal chemistry . Its molecular formula is C₈H₁₃NO₃ (free acid form), with a molecular weight of 207.66 g/mol for the hydrochloride salt . The compound is commercially available for research use, reflecting its relevance in drug discovery .
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c9-7-1-3-8(4-2-7,6(10)11)12-5-7/h1-5,9H2,(H,10,11) |
InChI Key |
IDTVAQIQELVFLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CO2)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Enantioselective Synthesis Approaches
The most common synthetic route involves enantioselective cyclization reactions starting from suitable precursors such as 1,4-dicarboxylic acid derivatives or related bicyclic intermediates. This method typically employs chiral catalysts or auxiliaries to control stereochemistry, which is crucial for biological activity and purity.
- Starting with a precursor such as a 1,4-dicarboxylic acid ester, the synthesis involves intramolecular cyclization facilitated by chiral catalysts, often under mild conditions.
- The cyclization results in the formation of the bicyclic core with the oxygen atom incorporated at position 2.
- Subsequent functionalization introduces the amino group at position 4 via nucleophilic substitution or reductive amination.
Multi-step Synthesis Pathway
A typical multi-step synthesis, as described in the literature, includes:
- Step 1: Preparation of a suitable bicyclic intermediate, such as a cyclohexene derivative bearing carboxyl groups.
- Step 2: Oxidation or epoxidation to introduce the oxygen atom at the desired position.
- Step 3: Amination at the 4-position using ammonia or amine derivatives under reductive or nucleophilic conditions.
- Step 4: Hydrolysis or acidification to obtain the free carboxylic acid.
This pathway emphasizes stereochemical control, with purification steps like recrystallization from ethanol-water mixtures to achieve >98% purity.
Reaction Conditions and Reagents
| Reaction Type | Reagents | Conditions | Notes |
|---|---|---|---|
| Cyclization | Chiral catalysts (e.g., BINOL-derived catalysts) | Mild, ambient temperature | Ensures stereoselectivity |
| Oxidation | Hydrogen peroxide, potassium permanganate | Reflux or room temperature | For oxygen incorporation |
| Amination | Ammonia, primary amines | Elevated temperature, reductive conditions | For amino group installation |
| Hydrolysis | Aqueous acid or base | Reflux | To free the carboxylic acid |
Purification Protocols:
- Recrystallization from ethanol-water mixtures.
- Melting point analysis (e.g., >360°C) to confirm purity.
- Use of chromatography (e.g., preparative HPLC) for further purification if necessary.
Characterization Techniques
- NMR Spectroscopy: High-resolution NMR (≥500 MHz) confirms the bicyclic structure and functional groups, with characteristic signals for the amino and carboxylic groups.
- Infrared Spectroscopy: Validates functional groups with C=O stretch (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
- X-ray Crystallography: Provides definitive stereochemical configuration and three-dimensional structure.
Industrial and Scale-up Considerations
While detailed industrial synthesis protocols are scarce, scaling up typically involves:
- Optimization of reaction conditions to maximize yield and minimize impurities.
- Use of environmentally benign solvents and reagents.
- Implementation of continuous flow reactors to improve safety and reproducibility.
The focus remains on maintaining stereochemical integrity and high purity, crucial for pharmaceutical applications.
Data Summary and Research Findings
Notes on Stereochemistry and Functionalization
The stereochemistry of the synthesized compound is critical, especially for biological activity. Enantioselective catalysts and chiral auxiliaries are employed to control stereochemistry during cyclization. Functionalization steps are carefully designed to preserve stereochemical integrity, with purification and characterization confirming the stereochemical purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
- GPR120 Modulators: Oxabicyclo[2.2.2] acid compounds, including derivatives of 4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid, are utilized as GPR120 G protein-coupled receptor modulators . GPR120 modulators are useful for treating diabetes and related conditions . Polyunsaturated fatty acids (PUFAs) like omega-3 fatty acids improve insulin sensitivity, and GPR120, a membrane-bound receptor responsive to PUFAs, is expressed in adipose tissue and monocytes/macrophages . GPR120 modulator compounds can exert a sensitizing effect on insulin and can be combined with antidiabetic drugs . These compounds are potentially useful for treating diabetes, microvascular and macrovascular complications associated with diabetes, cardiovascular diseases, metabolic syndrome, disorders of glucose metabolism, and obesity .
- Bioisosteres in Drug Design: The 2-oxabicyclo[2.2.2]octane core can be incorporated into drug structures as a bioisostere of phenyl rings . For instance, it has been incorporated into the structures of anticancer drugs like Imatinib and Vorinostat (SAHA) . In Imatinib, the replacement of the phenyl ring with 2-oxabicyclo[2.2.2]octane improves water solubility, enhances metabolic stability, and reduces lipophilicity . In Vorinostat, this replacement results in a new bioactive analog of the drug . The design, synthesis, and validation of 2-oxabicyclo[2.2.2]octane as a bioisostere can improve physicochemical properties in drug candidates .
- Imatinib Analog: In the synthesis of a saturated analog of Imatinib, the para-substituted phenyl ring is replaced with a 2-oxabicyclo[2.2.2]octane core . This modification leads to improved physicochemical properties, such as increased water solubility, enhanced metabolic stability, and reduced lipophilicity .
- Vorinostat (SAHA) Analog: Similarly, the incorporation of the 2-oxabicyclo[2.2.2]octane core into Vorinostat (SAHA) instead of the mono-substituted phenyl ring results in a new bioactive analog of the drug .
Mechanism of Action
The mechanism of action of 4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into enzyme active sites or receptor binding sites, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Bicyclo[2.2.2]octane Derivatives
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Table 1: Comparative Physicochemical Data
Notes:
- The 2-oxa group introduces polarity, increasing the dipole moment compared to non-oxa analogs (e.g., 2.8 vs. 3.1 Debye) .
- The 4-amino group lowers the pKa relative to the unsubstituted parent (6.08 vs. 6.75), enhancing acidity and solubility in aqueous media .
Commercial Availability and Research Utility
- Pricing and Stock : The parent carboxylic acid (CAS: 699-55-8) is priced at $661.00/g , while specialized derivatives (e.g., 2-oxa variants) cost up to $540.00/100 mg , reflecting their niche applications .
- Structural Diversity : Over 15 analogs are cataloged, including dicarboxylic acids, hydroxymethyl, and formyl derivatives, enabling structure-activity relationship (SAR) studies .
Key Differentiators of this compound
- Enhanced Polarity : The 2-oxa group increases dipole moment, improving interactions with polar biological targets.
- Balanced Acidity: The pKa (~6.08) positions it between hydrophobic (e.g., methyl-substituted) and highly acidic (e.g., cyano-substituted) analogs, optimizing membrane permeability and solubility .
- Versatile Functionalization: Amino and carboxylic acid groups allow dual modification, as seen in peptide conjugates and prodrugs .
Biological Activity
4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound with a distinctive structure that integrates an oxygen atom into its framework, making it notable in medicinal chemistry and organic synthesis. Its molecular formula is with a molecular weight of approximately 171.19 g/mol . This compound has attracted attention due to its potential biological activities and applications as a bioactive compound.
Structural Characteristics
The unique bicyclic structure of this compound allows it to act as a bioisostere for common pharmacophores, which may enhance drug efficacy and stability when incorporated into pharmaceutical compounds . The incorporation of the β-oxygen atom into its structure helps fine-tune its physicochemical properties, such as acidity, which is crucial for biological activity .
Research indicates that this compound interacts with various biological macromolecules, leading to significant biological effects. These interactions are pivotal for its potential therapeutic applications, although the detailed mechanisms remain to be fully elucidated .
Therapeutic Potential
Preliminary studies suggest that this compound may exhibit activities such as:
- Antibacterial properties : Similar compounds have shown promise as antibacterial agents .
- Estrogen receptor modulation : It has been indicated that derivatives of bicyclic structures can act as estrogen receptor-beta agonists .
- Inhibition of myeloperoxidase : This activity could be relevant in inflammatory conditions .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Oxabicyclo[2.2.2]octane-1-carboxylic acid | C₈H₉NO₃ | Lacks amino group; used primarily as a synthetic intermediate |
| Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride | C₉H₁₄ClN₁O₃ | Methyl ester derivative; improves solubility properties |
| 4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[2.2.2]octane-1-carboxylic acid | C₁₀H₁₉N₁O₄ | Contains tert-butoxycarbonyl protecting group; useful in peptide synthesis |
This table illustrates how the presence or absence of certain functional groups can significantly influence the biological activities and applications of these compounds .
Case Studies and Research Findings
Recent studies have explored the incorporation of this compound into existing drug frameworks, highlighting improvements in pharmacokinetic properties such as metabolic stability and reduced lipophilicity . For example, the replacement of phenyl rings with this bicyclic core has shown to enhance the activity of anticancer drugs like Imatinib and Vorinostat, suggesting its utility in drug design .
Q & A
Q. What are the established synthetic routes for 4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid, and how do purity protocols impact yield?
The synthesis of bicyclo[2.2.2]octane derivatives often begins with 1,4-dicarboxylic acid esters, as demonstrated in the preparation of analogous bicyclic carboxylic acids . For this compound, recrystallization from water or ethanol-water mixtures is critical to achieving high purity (>98%), as impurities can hinder downstream applications like peptide coupling. Iterative recrystallization steps, monitored by melting point analysis (e.g., mp >360°C), are recommended to validate purity .
Q. How can researchers characterize the stereochemical and structural properties of this compound using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the bicyclic scaffold and amino group placement. However, the rigid bicyclo[2.2.2]octane system may cause signal splitting due to restricted rotation, requiring high-resolution NMR (≥500 MHz) and deuterated solvents like DMSO-d6. Infrared (IR) spectroscopy can validate the carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functionalities. X-ray crystallography is recommended for absolute stereochemical confirmation .
Q. What solvent systems are optimal for handling this compound in aqueous vs. organic reaction conditions?
The compound’s solubility is polarity-dependent. It dissolves poorly in nonpolar solvents (e.g., hexane) but is moderately soluble in polar aprotic solvents like DMF or DMSO. For aqueous reactions, adjust pH to >7 (using NaOH) to deprotonate the carboxylic acid and enhance water solubility. Note that prolonged exposure to acidic conditions may protonate the amine, altering reactivity .
Advanced Research Questions
Q. How does the bicyclo[2.2.2]octane scaffold influence the compound’s conformational stability and reactivity in peptide coupling reactions?
The bicyclic system imposes severe steric constraints, limiting rotational freedom and stabilizing specific conformers. This rigidity can hinder standard coupling reagents (e.g., HATU, EDCI) from accessing the carboxylic acid group. To improve coupling efficiency, pre-activate the acid with DCC/DMAP in anhydrous DCM, or use microwave-assisted synthesis to overcome kinetic barriers. Computational modeling (DFT) can predict reactive conformers and guide reagent selection .
Q. How can researchers resolve contradictions in reported spectral data for this compound, particularly in NMR assignments?
Discrepancies in NMR shifts often arise from solvent effects or impurities. For example, residual water in DMSO-d6 can broaden amine proton signals. To mitigate this:
Q. What strategies are effective for studying its role as a constrained amino acid analog in enzyme inhibition assays?
The compound’s rigid structure mimics transition states in enzymatic reactions. Design assays targeting enzymes with hydrophobic active sites (e.g., proteases, decarboxylases). Use fluorescence polarization to measure binding affinity, and pair with mutagenesis studies to identify critical residues. For in vivo studies, consider prodrug strategies (e.g., esterification of the carboxylic acid) to improve bioavailability .
Q. How do substituents at the 4-position of the bicyclo[2.2.2]octane core modulate biological activity or physicochemical properties?
Introducing electron-withdrawing groups (e.g., nitro, carbonyl) at the 4-position can enhance acidity (pKa ~3.5 for COOH) and improve membrane permeability. Conversely, bulky substituents (e.g., aryl groups) may sterically block interactions with target proteins. Systematic SAR studies using analogs like 4-(methoxycarbonyl) or 4-(hydroxymethyl) derivatives are advised to map structure-activity relationships .
Methodological Notes
- Contradiction Analysis : When replicating literature procedures, discrepancies in yield or purity may stem from trace metal contaminants in solvents. Use chelating agents (e.g., EDTA) during synthesis .
- Safety Protocols : While commercial/industrial handling is excluded, lab-scale work requires PPE (gloves, goggles) due to potential irritancy of the carboxylic acid and amine groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
